9-Methoxy-11-demethylellipticine is a derivative of ellipticine, a naturally occurring alkaloid known for its anticancer properties. The compound is classified under the category of pyrido[4,3-b]carbazole alkaloids, which are characterized by their complex fused ring structures. The molecular formula for 9-methoxy-11-demethylellipticine is with a molecular weight of approximately 223.27 g/mol. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology.
9-Methoxy-11-demethylellipticine is synthesized from natural sources or through various chemical synthesis methods that modify the ellipticine structure. Ellipticine itself has been isolated from several plant species, including Ochrosia elliptica. The classification of this compound falls within the broader category of alkaloids, specifically those exhibiting significant biological activity against cancer cells.
The synthesis of 9-methoxy-11-demethylellipticine can be achieved through several methods, often involving multi-step organic reactions. A notable synthetic route involves the use of starting materials such as 1,4-dimethylcarbazole derivatives.
The molecular structure of 9-methoxy-11-demethylellipticine features a complex arrangement of rings typical of pyrido[4,3-b]carbazole compounds. The key features include:
The structural representation can be visualized using various chemical drawing software or databases that provide two-dimensional and three-dimensional models .
9-Methoxy-11-demethylellipticine participates in various chemical reactions that can modify its structure or enhance its biological activity:
These reactions are essential for developing new derivatives that might exhibit improved efficacy or reduced toxicity .
The mechanism of action for 9-methoxy-11-demethylellipticine primarily involves intercalation into DNA, leading to inhibition of DNA synthesis and subsequent apoptosis in cancer cells. The compound interacts with topoisomerase II enzymes, disrupting their function and leading to cell cycle arrest.
Research indicates that its binding affinity to DNA is influenced by the presence of specific functional groups at the 9 and 11 positions, which modulate its biological activity .
Relevant data on melting points, boiling points, and spectral properties (NMR, IR) can be obtained from specialized chemical databases .
9-Methoxy-11-demethylellipticine has several applications in scientific research:
The investigation of ellipticine alkaloids represents a significant chapter in natural product-based anticancer drug discovery. Isolated in 1959 from Ochrosia elliptica [1] [4], ellipticine (5,11-dimethyl-6H-pyrido[4,3-b]carbazole) demonstrated potent anticancer activity but faced clinical limitations due to toxicity and variable efficacy. Early derivatives like 9-hydroxyellipticine and Celiptium® (9-hydroxy-N-methylellipticinium acetate) reached Phase II clinical trials in the late 20th century but were discontinued owing to side effects and insufficient therapeutic windows [1] [4]. The discontinuation catalyzed research into structurally optimized analogs, leading to the exploration of position-specific modifications – particularly at C-9 and C-11. The 9-methoxy substitution emerged as a critical pharmacophore, enhancing DNA intercalation capacity and metabolic stability [6]. Contemporary studies now focus on derivatives like 9-methoxy-11-demethylellipticine to mitigate toxicity while retaining multimodal mechanisms of action against drug-resistant cancers and pathogens [1] [6].
Table 1: Key Ellipticine Derivatives in Clinical Development History
Compound Name | Structural Modification | Clinical Phase | Primary Mechanism | Outcome |
---|---|---|---|---|
Ellipticine | Parent alkaloid | Preclinical | DNA intercalation, Topo II inhibition | High toxicity |
9-Hydroxyellipticine | 9-OH substitution | Phase II | Topo II poisoning, p53 modulation | Discontinued (efficacy/toxicity) |
Celiptium® | 9-OH, N-methylated quaternary salt | Phase II | DNA binding, enzyme inhibition | Discontinued (side effects) |
9-Methoxyellipticine | 9-OCH₃ substitution | Preclinical | Enhanced intercalation, membrane disruption | Antibacterial/anticancer lead |
9-Methoxy-11-demethylellipticine (C₁₇H₁₄N₂O) is a demethylated analog of 9-methoxyellipticine, biosynthetically derived from the indole alkaloid pathway in Ochrosia species. Its core structure originates from tryptophan and terpenoid precursors, undergoing enzymatic cyclization to form the tetracyclic pyridocarbazole scaffold [2] [6]. In Ochrosia elliptica, this alkaloid accumulates primarily in roots and bark. Efficient isolation employs solvent-based partitioning: defatting with n-hexane followed by alkaloid extraction via ammonia-assisted dichloromethane maceration [6]. Chromatographic purification using silica gel flash chromatography (eluent: CH₂Cl₂/MeOH gradients) and Sephadex LH-20 (CHCl₃:MeOH, 50:50) yields orange crystalline 9-methoxy-11-demethylellipticine at approximately 28 mg/100 g dried root material [6]. Critical quality assessment utilizes reversed-phase HPLC and NMR spectroscopy (¹H NMR: 400 MHz; ¹³C NMR: 100 MHz), confirming identity via characteristic shifts for C-9 methoxy (δ ~3.9 ppm) and C-11 proton (δ ~8.2 ppm) [2] [6].
Table 2: Molecular Characteristics of 9-Methoxy-11-demethylellipticine
Property | Value/Specification | Analytical Method |
---|---|---|
Molecular Formula | C₁₇H₁₄N₂O | High-resolution MS |
SMILES | CC1=C2C=CN=CC2=CC3=C1NC4=C3C=C(C=C4)OC | PubChemLite [2] |
¹³C NMR Signals | 14.3 (C-11 CH₃), 55.8 (OCH₃), 95–150 (aromatic C) | 100 MHz NMR |
Purity Threshold | >95% | RP-HPLC |
Natural Yield | 28 mg/100 g dried O. elliptica roots | Gravimetric analysis |
The progression from ellipticine to 9-methoxy-11-demethylellipticine exemplifies strategic medicinal chemistry optimization. Ellipticine’s planar tetracyclic core enables DNA intercalation but contributes to dose-limiting genotoxicity via topoisomerase II (Topo II) poisoning and cytochrome P450-mediated adduct formation [1] [4]. Methoxylation at C-9 enhances DNA affinity and reduces undesired metabolic activation, while C-11 demethylation decreases steric hindrance, potentially improving target engagement flexibility [1] [6]. Molecular modeling reveals that 11-demethylation permits deeper DNA minor groove penetration and accommodates bulky enzyme residues in Topo II and kinase binding pockets [1] [8]. Compared to 11-carboxamide derivatives (e.g., clinical candidate S16020), which exhibit reduced Topo II inhibition, 11-demethylated analogs retain multimodal activity against Topo II (IC₅₀: 10–100 µM) while gaining potency against mutant p53 and c-Kit kinases – targets critical for cancer stem cell survival [1] [4] [6]. This structural evolution balances pharmacodynamic efficacy with reduced off-target effects, positioning 9-methoxy-11-demethylellipticine as a versatile scaffold for dual-targeting agents.
Table 3: SAR Analysis of Key Ellipticine Modifications
Position Modified | Functional Group | Biological Impact | Limitations |
---|---|---|---|
C-9 | OH | Improved Topo II inhibition; Phase II candidate (hepatic toxicity) | Dose-dependent CNS toxicity |
C-9 | OCH₃ | Enhanced DNA binding; antibacterial activity (MIC: 2–8 µg/mL vs MDR pathogens) | Moderate solubility |
C-11 | CH₃ | Standard ellipticine; intercalation baseline | Metabolic activation to DNA adducts |
C-11 | CONH₂ | Reduced Topo II inhibition (S16020 Phase I candidate) | Low anticancer efficacy |
C-11 | H (demethylated) | Retained Topo II inhibition; kinase/p53 modulation; improved target accessibility | Requires formulation optimization |
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7